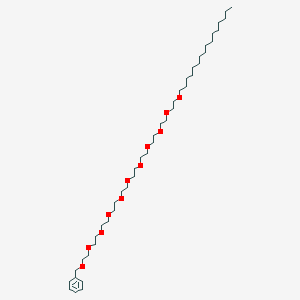![molecular formula C22H28F2O2 B14197047 1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) CAS No. 922718-35-2](/img/structure/B14197047.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) is an organic compound characterized by its unique structure, which includes a decane chain flanked by two oxy groups, each connected to a 4-fluorobenzene ring
Vorbereitungsmethoden
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) typically involves the reaction of decane-1,10-diol with 4-fluorobenzene in the presence of a suitable catalyst. One common method includes the use of ethanol as a solvent and refluxing the reaction mixture for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets can vary based on the compound’s derivatives and modifications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) include:
1,1’-[Decane-1,10-diylbis(oxy)]bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
1,1’-[Decane-1,10-diylbis(oxy)]bis(4-bromobenzene): Similar structure but with bromine atoms instead of fluorine.
1,1’-[Decane-1,10-diylbis(oxy)]bis(4-iodobenzene): Similar structure but with iodine atoms instead of fluorine. The uniqueness of 1,1’-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene) lies in the presence of fluorine atoms, which can impart distinct chemical and physical properties, such as increased stability and reactivity.
Eigenschaften
CAS-Nummer |
922718-35-2 |
|---|---|
Molekularformel |
C22H28F2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-fluoro-4-[10-(4-fluorophenoxy)decoxy]benzene |
InChI |
InChI=1S/C22H28F2O2/c23-19-9-13-21(14-10-19)25-17-7-5-3-1-2-4-6-8-18-26-22-15-11-20(24)12-16-22/h9-16H,1-8,17-18H2 |
InChI-Schlüssel |
LGEWNAJKGMYAOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)


![5-[(Isoquinolin-1-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14197048.png)


![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

